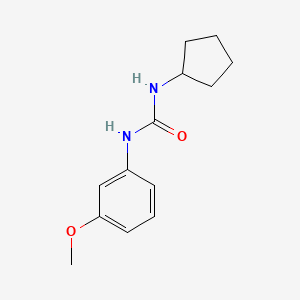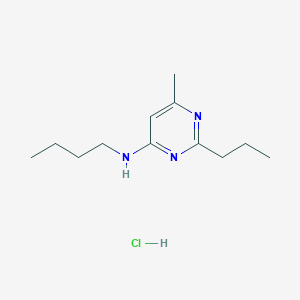![molecular formula C17H23BrN2O3 B5359425 1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5359425.png)
1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTP is a piperidinecarboxamide derivative that is structurally similar to other compounds that have shown promising results in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in inflammation, tumor growth, and viral replication. This compound has also been found to have an effect on the central nervous system, although the exact mechanism of action is not yet known.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in various studies. It has been shown to reduce inflammation in animal models of inflammatory diseases. This compound has also been found to inhibit tumor growth in various cancer cell lines. Additionally, this compound has been found to have antiviral activity against several viruses, including influenza A virus and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide in lab experiments is its potential to provide insights into the mechanisms of various diseases and conditions. This compound has been found to have significant effects in various animal models of disease, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several potential future directions for research on 1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide. One direction is to further investigate its potential applications in the treatment of various diseases, including neurological disorders and cancer. Another direction is to explore its potential applications in the field of agriculture as a pesticide. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential side effects.
Synthesis Methods
1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide can be synthesized through a multi-step process starting from 4-bromo-2,3,5-trimethylphenol. The first step involves the protection of the hydroxyl group of the phenol with tert-butyldimethylsilyl chloride to form the corresponding silyl ether. The silyl ether is then treated with sodium hydride to form the corresponding sodium salt, which is then reacted with 4-chlorobutyryl chloride to form the corresponding ester. The ester is then reduced with sodium borohydride to form the corresponding alcohol, which is then reacted with piperidine and acetic anhydride to form this compound.
Scientific Research Applications
1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide has been found to have potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have potential applications in the field of agriculture as a pesticide.
properties
IUPAC Name |
1-[2-(4-bromo-2,3,5-trimethylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-10-8-14(11(2)12(3)16(10)18)23-9-15(21)20-6-4-13(5-7-20)17(19)22/h8,13H,4-7,9H2,1-3H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTPHXWWUCWTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C)OCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5359342.png)
![7-[3-(1H-indol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5359348.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5359353.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5359360.png)

![N-(3-cyano-4,5-diphenyl-2-furyl)-2-({[1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B5359372.png)
![5-{4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5359388.png)
![1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5359396.png)
![(3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl benzoate](/img/structure/B5359408.png)
![7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5359413.png)

![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
![3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5359439.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)indane-1-carboxamide](/img/structure/B5359443.png)